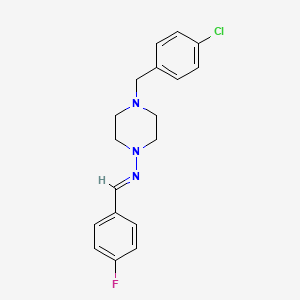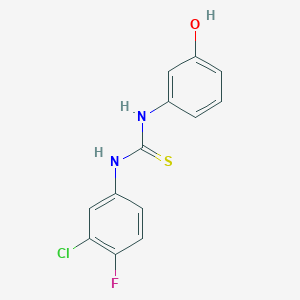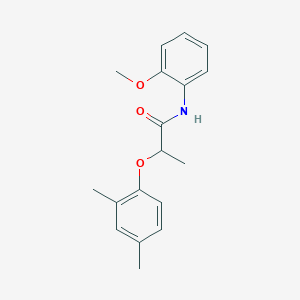
3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide and related compounds often involves complex reactions. For example, 7,8,9,10-Tetrahydropyrrolo[2,1-a]isoquinolines, which are structurally related, were obtained through 1,3-dipolar cycloaddition reactions of corresponding N-ylides with olefinic and acetylenic dipolarophiles. A stable tetrahydroisoquinolinium dicyanomethylide was also characterized by X-ray diffraction analysis (Caira et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives and dimethyl 4-cyano-2,3,6,7-tetrahydro-1H-3-benzazonine-5,6-dicarboxylate, was established through comprehensive studies including X-ray structural analysis. These studies provide insights into the complex molecular frameworks and the positioning of functional groups within the molecules (Soldatenkov et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide derivatives are diverse. For instance, the reactions of 3,4-dihydroisoquinoline N-oxide with ketenes indicate the formation of adducts and highlight the reactive nature of the N-oxide group in facilitating such chemical transformations (Evans et al., 1987).
Physical Properties Analysis
Physical properties, including the crystalline structure of related compounds like 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate, have been documented. These studies reveal how water molecules interact with N-oxides to form dimers and establish a three-dimensional network, showcasing the importance of hydrogen bonding in determining the physical characteristics of these compounds (Karczmarzyk et al., 2010).
Chemical Properties Analysis
The chemical properties of 3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide derivatives are influenced by their structural composition. For example, the Ir(III)-catalyzed synthesis of isoquinoline N-oxides from aryloxime and α-diazocarbonyl compounds highlights the potential for N-oxide functionalization and the broader reactivity profile of these molecules (Phatake et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethyl-2-oxido-5,6,7,8-tetrahydroisoquinolin-2-ium-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-3-5-10-7-14(15)9(2)11(6-13)12(8)10/h7-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUDPWHZCLFNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C[N+](=C(C(=C12)C#N)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)

![2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5513950.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)
![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)

![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)


